C14TKL-1
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Overview
Description
C14TKL-1 is an endogenous human peptide that acts as a potent agonist for neurokinin receptor 1. This peptide is part of the tachykinin family, which is known for its role in neurotransmission and modulation of various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C14TKL-1 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: C14TKL-1 primarily undergoes:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid analogs and coupling reagents used in SPPS.
Major Products:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered biological activity.
Scientific Research Applications
C14TKL-1 has several scientific research applications:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission and receptor binding.
Medicine: Potential therapeutic applications in pain management and inflammatory diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
C14TKL-1 exerts its effects by binding to neurokinin receptor 1. This binding activates intracellular signaling pathways, leading to various physiological responses such as pain perception, inflammation, and smooth muscle contraction. The peptide’s sequence and structure are crucial for its high affinity and specificity for neurokinin receptor 1 .
Comparison with Similar Compounds
Substance P: Another tachykinin peptide with similar receptor binding properties.
Neurokinin A: A peptide that also binds to neurokinin receptors but with different affinities.
Neurokinin B: Another member of the tachykinin family with distinct biological activities
Uniqueness: C14TKL-1 is unique due to its specific sequence and modifications, which confer high potency and selectivity for neurokinin receptor 1. This makes it a valuable tool for studying receptor-ligand interactions and developing therapeutic agents .
Properties
Molecular Formula |
C63H98N20O13S2 |
---|---|
Molecular Weight |
1406.7 |
SMILES |
CC(C[C@@](/N=C(O)/C/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@]1([H])CCCN1C([C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](N)([H])CCCNC(N)=N)([H])CC2=CN=CN2)([H])CCCNC(N)=N)([H])[C@@](O)([H])C)=O)([H])CCSC)([H])CC3=CC=CC=C3)([H])CC4=CC=C(O)C=C4)([H])/ |
Synonyms |
D-Arg-His-Arg-Thr-Pro-Met-Phe-Tyr-Gly-Leu-Met-NH2; RHRTPMFYGLM; |
Origin of Product |
United States |
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